molecular formula C7H10O2 B106399 3-Methylbuta-1,3-dien-2-yl acetate CAS No. 16824-14-9

3-Methylbuta-1,3-dien-2-yl acetate

Cat. No.: B106399
CAS No.: 16824-14-9
M. Wt: 126.15 g/mol
InChI Key: IPFWQVCMDDZCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbuta-1,3-dien-2-yl acetate ( 16824-14-9) is a valuable chemical intermediate and reference standard for scientific research. This compound, with a molecular formula of C 7 H 10 O 2 and a molecular weight of 126.15 g/mol, is primarily utilized in analytical and synthetic chemistry applications . Research Applications One of the primary applications of this compound is in analytical chemistry , where it can be effectively separated and analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC) . A specific method employs a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting formic acid . This scalable method is suitable for pharmacokinetic studies and the isolation of impurities . In synthetic chemistry , this compound serves as a useful intermediate in organic synthesis, including cycloaddition reactions for creating novel molecular structures . Emerging Research Insights While direct studies on this specific acetate ester are limited, research into its structural analogs reveals potential areas of interest. A 2023 study on a Khudari date cultivar identified a derivative, 2-{5-[(1E)-3-methylbuta-1,3-dien-1-yl]-1H-indol-3-yl}ethanol (MDIE), which exhibited significant acetylcholinesterase (AChE) inhibition in computational models . This suggests that the 3-methylbuta-1,3-dienyl moiety may interact with key residues in the AChE enzyme, such as TRP 84 and GLY 442, indicating a potential avenue for research in neurological disorders . Preliminary investigations also suggest that some derivatives may possess antimicrobial properties, warranting further study . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal use .

Properties

CAS No.

16824-14-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylbuta-1,3-dien-2-yl acetate

InChI

InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3

InChI Key

IPFWQVCMDDZCMA-UHFFFAOYSA-N

SMILES

CC(=C)C(=C)OC(=O)C

Canonical SMILES

CC(=C)C(=C)OC(=O)C

Other CAS No.

16824-14-9

Origin of Product

United States

Scientific Research Applications

Analytical Applications

One of the primary applications of 3-Methylbuta-1,3-dien-2-yl acetate is in analytical chemistry , particularly in high-performance liquid chromatography (HPLC).

  • HPLC Analysis : The compound can be effectively separated using a Newcrom R1 HPLC column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Synthetic Applications

In synthetic chemistry, this compound serves as a valuable intermediate in various organic synthesis processes.

  • [4+2] Cycloaddition Reactions : The compound has been utilized in Lewis acid-catalyzed [4+2] cycloaddition reactions involving bicyclobutanes. This reaction showcases its utility in forming complex organic structures .
  • Synthesis of Bioactive Compounds : It has been employed as a starting material for synthesizing various bioactive compounds. For example, reactions involving this compound have led to the production of derivatives that exhibit significant biological activities .

Biological Activities

Recent studies have begun to explore the potential biological activities associated with this compound.

  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in pharmaceutical applications .

Case Study 1: HPLC Method Development

A study focused on optimizing HPLC methods for the separation of this compound demonstrated its effectiveness in isolating this compound from complex mixtures. The researchers found that using a reverse-phase column with specific mobile phase conditions significantly improved resolution and peak shapes, indicating its robustness for analytical applications .

Case Study 2: Synthetic Pathways

In another study, researchers utilized this compound as a key reagent in synthesizing novel indole derivatives through a series of cycloaddition reactions. The resulting compounds exhibited promising yields and were characterized by NMR spectroscopy to confirm their structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-methylbuta-1,3-dien-2-yl acetate with structurally related compounds, focusing on molecular features, reactivity, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
This compound C₇H₁₀O₂ 126.155 Conjugated diene, acetate ester at C2, methyl substituent at C3 Intermediate in cycloadditions; isolated from plant extracts (e.g., Isolona cauliflora) .
3-Methyl-2-buten-1-yl acetate C₇H₁₂O₂ 128.17 Non-conjugated double bond (C2–C3), acetate ester at C1 Flavor/fragrance industry; higher volatility due to lack of conjugation .
Isopentyl acetate (3-Methylbutyl acetate) C₇H₁₄O₂ 130.18 Saturated ester; no double bonds Common solvent; banana-like aroma; higher LogP (~2.1) due to increased hydrophobicity .
tert-Butyldimethyl((3-methylbuta-1,3-dien-2-yl)oxy)silane (S5) C₁₁H₂₂OSi 198.38 Silyl-protected dienol ether Used in Diels-Alder reactions; stabilized diene for selective cycloadditions .
2-Hydroxyacetophenone derivatives with 3-methylbuta-1,3-dienyl groups Variable Variable Dienyl groups integrated into complex scaffolds (e.g., cyclohexanones) Bioactive compounds with xanthine oxidase inhibition (IC₅₀ ~129 µg/mL) .

Research Findings and Trends

  • Natural Occurrence: The dienyl motif is rare in nature but found in Annonaceae plants, often associated with cytotoxic or enzyme-inhibiting properties, unlike simpler acetates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylbuta-1,3-dien-2-yl acetate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via silyl ether intermediates. A modified procedure involves reacting 3-methyl-3-buten-2-one with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions at -78°C, followed by deprotection. Key steps include using nBuLi as a base and THF as the solvent to stabilize intermediates. Excess reagents and controlled temperature are critical for maximizing yield . For esterification, Le Chatelier’s principle applies: removing water (via Dean-Stark traps) or using excess acetic acid shifts equilibrium toward product formation, similar to isopentyl acetate synthesis .

Q. What purification strategies ensure high purity of this compound?

  • Methodology : Post-synthesis, perform liquid-liquid extraction with diethyl ether (3 × 20 mL) to isolate the organic layer. Wash sequentially with water (to remove acid catalysts), saturated NaCl (to reduce emulsion), and sodium bicarbonate (to neutralize residual acid). Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Final purification via flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures >98% purity .

Q. How can basic spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic signals: vinyl protons (δ 5.43 ppm, d, J = 2.2 Hz), acetate methyl (δ 1.88 ppm, s), and tert-butyl groups (δ 0.97 ppm, s) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and conjugated diene (C=C stretches at ~1600–1650 cm⁻¹) .
  • GC-MS : Compare retention times and fragmentation patterns with NIST reference data .

Advanced Research Questions

Q. How can advanced structural elucidation techniques resolve ambiguities in stereochemistry or isomerism?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART APEXII diffractometer) determines absolute configuration and detects twinning, as demonstrated for cyclopentadienyl derivatives .
  • High-resolution mass spectrometry (HRMS) : Accurately measure m/z to confirm molecular formula (e.g., [M+H]⁺ for C₈H₁₂O₂: calculated 140.0837, observed 140.0835) .
  • NOESY NMR : Identify spatial proximity of protons to distinguish between regioisomers .

Q. What computational approaches predict the reactivity and stability of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, B3LYP/6-31G(d) optimizes geometry and reveals conjugation effects stabilizing the diene .
  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., ester hydrolysis or [4+2] cycloaddition) under varying pH/temperature .

Q. How can reaction conditions be optimized for sensitive intermediates in this compound synthesis?

  • Methodology :

  • Protecting groups : Use TBSCl to protect hydroxyl intermediates, preventing undesired side reactions. Deprotect with tetrabutylammonium fluoride (TBAF) .
  • Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance Diels-Alder reactivity of the diene moiety .
  • In-situ monitoring : Employ ReactIR or HPLC to track reaction progress and identify kinetic bottlenecks .

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